molecular formula C8H6BrCl2F B6204161 2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene CAS No. 1331786-28-7

2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene

Cat. No. B6204161
CAS RN: 1331786-28-7
M. Wt: 271.9
InChI Key:
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Description

Compounds like “2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene” belong to a class of organic compounds known as halogenated hydrocarbons. They contain a benzene ring substituted with a bromoethyl group and halogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves halogenation reactions. For example, bromoethyl groups can be introduced through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of halogenated hydrocarbons is determined by the arrangement of the carbon atoms and the attached halogen atoms. The benzene ring in the molecule is planar due to the sp2 hybridization of the carbon atoms .


Chemical Reactions Analysis

Halogenated hydrocarbons can undergo various reactions including elimination, substitution, and addition reactions. The specific reactions depend on the nature of the halogen atoms and the conditions of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of halogenated hydrocarbons depend on the nature and position of the halogen atoms. They are generally nonpolar, have low boiling points, and are insoluble in water .

Scientific Research Applications

Synthesis of 2-Fluoro-4-bromobiphenyl

The compound 2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene is closely related to the synthesis of 2-fluoro-4-bromobiphenyl, which serves as a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. A practical synthesis approach using methyl nitrite and 2-fluoro-4-bromoaniline has been developed, avoiding the high costs associated with palladium usage and toxic phenylboronic acid in traditional methods. This process underscores the compound's utility in facilitating more economical and safer production of valuable pharmaceuticals (Qiu et al., 2009).

Environmental Concerns and Monitoring

Another significant area of research involving brominated compounds, including 2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene, focuses on their role as novel brominated flame retardants (NBFRs). Concerns over the environmental fate and toxicity of NBFRs have led to extensive studies on their occurrence in indoor air, dust, consumer goods, and food. These investigations aim to understand the environmental impact, calling for more research on their presence and effects to address large knowledge gaps and develop optimized analytical methods for comprehensive monitoring (Zuiderveen, Slootweg, & de Boer, 2020).

Mechanism of Action

The mechanism of action of halogenated hydrocarbons in chemical reactions often involves the breaking and forming of bonds with the halogen atoms. For example, in an E2 elimination reaction, a strong base abstracts a proton adjacent to the halogen atom, leading to the formation of a double bond and the expulsion of the halogen .

Safety and Hazards

Halogenated hydrocarbons can be hazardous. They are often irritants and can cause harm if inhaled, ingested, or come into contact with the skin .

Future Directions

The study of halogenated hydrocarbons is an active area of research in organic chemistry. They are used in various applications including as solvents, in the synthesis of pharmaceuticals, and in the production of polymers .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene involves the reaction of 1,3-dichloro-4-fluorobenzene with 1-bromoethane in the presence of a base to form the desired product.", "Starting Materials": [ "1,3-dichloro-4-fluorobenzene", "1-bromoethane", "Base (such as potassium carbonate or sodium hydroxide)", "Solvent (such as dimethylformamide or dimethyl sulfoxide)" ], "Reaction": [ "Step 1: Dissolve 1,3-dichloro-4-fluorobenzene and base in a solvent and stir the mixture at room temperature.", "Step 2: Add 1-bromoethane dropwise to the reaction mixture and continue stirring for several hours.", "Step 3: After completion of the reaction, extract the product with a suitable organic solvent.", "Step 4: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1331786-28-7

Product Name

2-(1-bromoethyl)-1,3-dichloro-4-fluorobenzene

Molecular Formula

C8H6BrCl2F

Molecular Weight

271.9

Purity

95

Origin of Product

United States

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